

Synthesis of "Methyl 4-chloro-3-methoxy-5-nitrobenzoate" from vanillic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

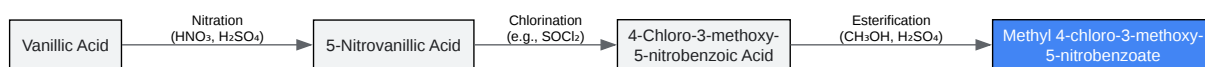
Compound Name: *Methyl 4-chloro-3-methoxy-5-nitrobenzoate*

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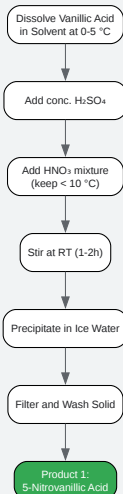
Application Notes

The synthesis begins with the electrophilic aromatic substitution of vanillic acid to introduce a nitro group at the 5-position, yielding 5-nitrovanillic acid. This step is crucial for activating the ring for subsequent reactions and is typically achieved using a mixture of nitric and sulfuric acids. The subsequent step involves the conversion of the hydroxyl group at the 4-position to a chloro group. This can be accomplished using standard chlorinating agents. The final step is a Fischer esterification of the carboxylic acid moiety using methanol in the presence of an acid catalyst to yield the target compound, **Methyl 4-chloro-3-methoxy-5-nitrobenzoate**. Each intermediate must be purified to ensure high purity of the final product.

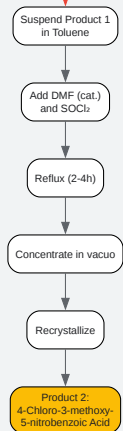


Synthesis Workflow

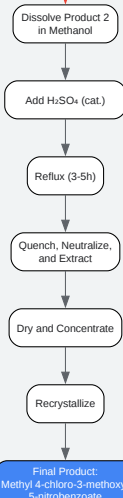
Step 1: Nitration



Step 2: Chlorination



Step 3: Esterification



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Phone: (601) 213-4426
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